molecular formula C6H6N4 B559649 4-Amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1500-85-2

4-Amino-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B559649
CAS RN: 1500-85-2
M. Wt: 134.14 g/mol
InChI Key: PEHVGBZKEYRQSX-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a highly intricate nucleoside analog that showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .


Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been studied using various techniques . These studies have provided insights into the binding modes and inhibitory mechanisms of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been explored in several studies . These studies have provided valuable insights into the chemical properties and reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been analyzed in various studies . For instance, it has a molecular weight of 134.14 g/mol and a XLogP3-AA value of 0.3 .

Scientific Research Applications

  • ASK1 Inhibitors for Pain and Inflammation : Derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been identified as potential ASK1 inhibitors, useful in the treatment of inflammation and pain, particularly in osteoarthritis and neuropathic pain (Norman, 2012).

  • Antibacterial Agents : Novel syntheses of pyrrolo[2,3-d]pyrimidines have been reported for their potential use as antibacterial agents. These include derivatives like tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines (Dave & Shah, 2002).

  • Synthesis for Biological Screening : The synthesis of 7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and their reductive ring cleavage to 4-aminopyrrolo[2,3-d]pyrimidines has been reported, indicating their potential for biological screening (Dave & Shah, 1998).

  • HCK and FLT3-ITD Dual Inhibitors : A series of pyrrolo[2,3-d]pyrimidines were synthesized for their activity against HCK and FLT3-ITD, showing promise in the treatment of acute myeloid leukemia (Koda et al., 2017).

  • Antifolate Activity : Some derivatives of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been explored as antifolate agents, showing inhibition of cell proliferation in cancer research (Gangjee et al., 2005).

  • Inhibition of Focal Adhesion Kinase : Compounds derived from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been designed to target focal adhesion kinase (FAK), showing inhibitory activities and representing a new class of kinase inhibitors (Choi et al., 2006).

  • cAMP-Phosphodiesterase Inhibition : Pyrrolo[2,3-d]pyrimidine compounds have been studied for their effects on cAMP hydrolyzing phosphodiesterase, with specific derivatives showing potent inhibitory activity (Klumpp et al., 1989).

Safety And Hazards

The safety and hazards associated with 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been documented . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on 4-Amino-7H-pyrrolo[2,3-d]pyrimidine are promising . For instance, it has potential applications in the development of new anti-TB compounds . Moreover, its role as a PAK4 inhibitor suggests potential applications in cancer therapeutics .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHVGBZKEYRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164447
Record name 7-Deazaadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1500-85-2
Record name 7-Deazaadenine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Deazaadenine
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Record name 7-Deazaadenine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
EV Verves, AV Kucher, LV Muzychka… - Chemistry of Heterocyclic …, 2013 - Springer
Two variants are discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the …
Number of citations: 7 link.springer.com
MI El-Gamal, CH Oh - Chemical and Pharmaceutical Bulletin, 2014 - jstage.jst.go.jp
A series of diarylureas and diarylamides possessing pyrrolo [2, 3-d] pyrimidine scaffold was designed and synthesized. The in vitro antiproliferative activities of a selected group of the …
Number of citations: 15 www.jstage.jst.go.jp
MH Jung, CH Oh - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
The synthesis of a new series of diaryl ureas having a pyrr 이이 2, 3-이 pyrimidine scaffold is reported here. The in vitro antiproliferative activities of these diaryl derivatives against …
Number of citations: 20 koreascience.kr
F Seela, HD Winkeler - Angewandte Chemie International …, 1981 - Wiley Online Library
Selective 7â•’Glycosylation of 4â•’Aminoâ•’7Hâ•’pyrrolo[2,3â•’d]p Page 1 two proton peaks for the xylene intercalate have relative intensities of 2: 3 and the chemical shifts …
Number of citations: 5 onlinelibrary.wiley.com
DM Williams, DM Brown - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
Chemistry directed to the synthesis of the tricyclic ring system 3, a purine analogue with degenerate hydrogen-bonding potential, has been investigated and has resulted in the …
Number of citations: 6 pubs.rsc.org
AB Eldrup, M Prhavc, J Brooks, B Bhat… - Journal of medicinal …, 2004 - ACS Publications
Hepatitis C virus infection constitutes a significant health problem in need of more effective therapies. We have recently identified 2‘-C-methyladenosine and 2‘-C-methylguanosine as …
Number of citations: 234 pubs.acs.org
F Seela, W Bussmann - Nucleosides & Nucleotides, 1984 - Taylor & Francis
Isopentenylation of 7-deazaadenine results in the formation of 7-deazatriacanthine (2a) and its corresponding isomer 5a. Chromatographic separation was difficult, but after Dimroth …
Number of citations: 5 www.tandfonline.com
F Wu, F Yan, L Wu, C Zhang, R Zeng… - Applied …, 2022 - Wiley Online Library
The common access to forming CN bond is the copper‐catalyzed Ullmann‐type reaction. The relatively expensive and easily oxidized copper(I) is usually used in the reaction. Our …
Number of citations: 1 onlinelibrary.wiley.com
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1967 - ACS Publications
1, X= CH 2, X= N is also related to 4-aminopyrazolo [3, 4-d] pyrimidine (4-APP) ribonucleoside (2), 4· 6 in which N-7 and C-8 have been inverted. Since both these structures have …
Number of citations: 41 pubs.acs.org
Y Deng, XZ Wang, SH Huang, CH Li - European Journal of Medicinal …, 2019 - Elsevier
A series of novel pleuromutilin derivatives embracing 7H-pyrrolo[2,3-d]pyrimidine moiety were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and …
Number of citations: 17 www.sciencedirect.com

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